molecular formula C10H7N3O3S2 B5706043 4-oxo-4-{[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]amino}-2-butenoic acid

4-oxo-4-{[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]amino}-2-butenoic acid

Cat. No. B5706043
M. Wt: 281.3 g/mol
InChI Key: UHEDTYLBEMACBT-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-oxo-4-{[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]amino}-2-butenoic acid is a chemical compound that has been studied for its potential applications in scientific research. This molecule is also known as TAT2B, and it has been synthesized using various methods.

Scientific Research Applications

TAT2B has been studied for its potential applications in scientific research. It has been found to have anticancer properties, and it has been shown to inhibit the growth of cancer cells in vitro. TAT2B has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. It has been found to have neuroprotective properties, and it has been shown to protect neurons from oxidative stress and cell death. Additionally, TAT2B has been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. It has been found to have anti-inflammatory properties, and it has been shown to reduce inflammation in vitro.

Mechanism of Action

The mechanism of action of TAT2B is not fully understood. However, it has been suggested that TAT2B may act by inhibiting the activity of certain enzymes that are involved in cancer cell growth, neurodegeneration, and inflammation. TAT2B may also act by reducing oxidative stress and inflammation in cells.
Biochemical and Physiological Effects:
TAT2B has been shown to have various biochemical and physiological effects. It has been found to inhibit cancer cell growth, protect neurons from oxidative stress and cell death, and reduce inflammation in cells. TAT2B has also been shown to have antioxidant properties, and it has been found to scavenge free radicals in vitro.

Advantages and Limitations for Lab Experiments

One advantage of using TAT2B in lab experiments is that it has been shown to have a relatively low toxicity profile. This means that it can be used in cell culture experiments without causing significant harm to the cells. Additionally, TAT2B is relatively easy to synthesize, which makes it a cost-effective compound to use in research. One limitation of using TAT2B in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target the compound.

Future Directions

There are several future directions for research on TAT2B. One direction is to further investigate the compound's mechanism of action. By understanding how TAT2B works at the molecular level, researchers may be able to design more effective experiments and develop new treatments for cancer, neurodegenerative diseases, and inflammatory diseases. Another direction is to explore the potential of TAT2B as a drug candidate. By optimizing the synthesis method and conducting preclinical studies, researchers may be able to develop TAT2B into a viable drug candidate for various diseases. Finally, researchers may also investigate the potential of TAT2B as a diagnostic tool. By developing assays that specifically detect TAT2B, researchers may be able to use the compound as a diagnostic marker for certain diseases.

Synthesis Methods

The synthesis of TAT2B has been achieved using various methods. One of the methods involves the reaction of 2-amino-5-(2-thienyl)-1,3,4-thiadiazole with ethyl acrylate in the presence of a base to form the corresponding ethyl ester. This ester is then hydrolyzed to give the acid form of TAT2B. Another method involves the reaction of 2-amino-5-(2-thienyl)-1,3,4-thiadiazole with acryloyl chloride in the presence of a base to form the corresponding acrylamide. This acrylamide is then reacted with ethyl acetoacetate to give the final product, TAT2B.

properties

IUPAC Name

(E)-4-oxo-4-[(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)amino]but-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O3S2/c14-7(3-4-8(15)16)11-10-13-12-9(18-10)6-2-1-5-17-6/h1-5H,(H,15,16)(H,11,13,14)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHEDTYLBEMACBT-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C(S2)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)C2=NN=C(S2)NC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-4-oxo-4-{[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]amino}but-2-enoic acid

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